molecular formula C13H10F6N2O2 B1351018 {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol CAS No. 318469-40-8

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol

Cat. No.: B1351018
CAS No.: 318469-40-8
M. Wt: 340.22 g/mol
InChI Key: BJRDDNWYIXOJIN-UHFFFAOYSA-N
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Description

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the phenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a halogenated pyrazole intermediate.

    Final functionalization: The hydroxymethyl group is introduced through a reaction with formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the key steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The trifluoromethyl groups are generally resistant to reduction, but the pyrazole ring can be hydrogenated under high pressure and in the presence of a suitable catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the development of fluorinated compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. Its unique structure allows for the exploration of new biochemical pathways and interactions.

Medicine

In medicine, derivatives of this compound may have potential as pharmaceutical agents. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    {1-Methyl-3-(trifluoromethyl)-5-phenyl-1H-pyrazol-4-YL}methanol: Similar structure but lacks the phenoxy group.

    {1-Methyl-3-(trifluoromethyl)-5-[4-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol: Similar structure but with a different substitution pattern on the phenoxy group.

Uniqueness

The presence of both the trifluoromethyl groups and the phenoxy group in {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol makes it unique. This combination of functional groups can lead to distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets.

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRDDNWYIXOJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379662
Record name 5G-355S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318469-40-8
Record name 5G-355S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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